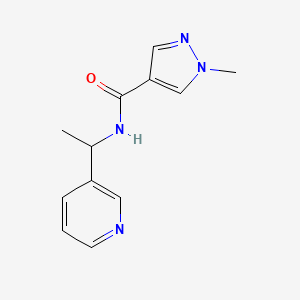
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, commonly known as MPHC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery. MPHC is a derivative of isoquinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of MPHC involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, MPHC increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain. This leads to improved cognitive function and mood regulation.
Biochemical and Physiological Effects
MPHC has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant-like effects in animal models of depression. Additionally, MPHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using MPHC in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in experimental solutions. Additionally, MPHC has a relatively low molecular weight, which makes it easy to handle and manipulate in the lab. However, one limitation of using MPHC in lab experiments is its potential toxicity. MPHC has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MPHC. One area of interest is the development of MPHC derivatives with improved pharmacological properties. For example, researchers may seek to develop MPHC derivatives with increased selectivity for specific enzymes or with improved solubility and bioavailability. Additionally, researchers may seek to investigate the potential therapeutic applications of MPHC in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, researchers may seek to investigate the potential use of MPHC as a neuroprotective agent in conditions such as traumatic brain injury and stroke.
Conclusion
In conclusion, MPHC is a chemical compound that has shown promise in the field of drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. However, further research is needed to fully understand the pharmacological properties of MPHC and to develop derivatives with improved therapeutic potential.
合成方法
The synthesis of MPHC involves the reaction of 2-methylpiperidine-1-carboxylic acid with isoquinoline-1,3-dione in the presence of a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of 2-methylpiperidine-1-carboxylic acid and the carbonyl group of isoquinoline-1,3-dione. The resulting product, MPHC, is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
MPHC has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation. Therefore, MPHC has the potential to be developed as a drug for the treatment of neurological disorders such as Alzheimer's disease and depression.
属性
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)14-10-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYVHARWGKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)


![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)